4-(2-hydroxyethyl)-2,6-dimethoxyphenol
Description
Significance of Phenolic Compounds in Chemical Research
Phenolic compounds represent a diverse and significant class of molecules characterized by a hydroxyl group attached to an aromatic ring. nih.govrsc.org Their inherent chemical structure makes them pivotal in various scientific fields. In chemical research, they are valued for their antioxidant properties, which stem from their ability to scavenge free radicals. researchgate.net This reactivity makes them subjects of extensive research for applications in materials science, and as precursors for fine chemicals. nih.govfrontiersin.org
The industrial relevance of phenolic compounds is vast; they are utilized in the food and cosmetics industries as natural preservatives and flavorings. nih.gov Furthermore, their potential as substitutes for petroleum-derived chemicals is a significant driver of current research, aligning with global efforts towards a sustainable bioeconomy. researchgate.net The transition from fossil-based resources to bio-based alternatives for producing aromatic chemicals is a key area of modern chemical research, with lignin (B12514952) being a primary focus as a renewable feedstock. researchgate.netfrontiersin.org
Overview of 4-(2-hydroxyethyl)-2,6-dimethoxyphenol's Structural Features and Nomenclature within Academic Literature
This compound is a distinct phenolic compound with the Chemical Abstracts Service (CAS) registration number 20824-45-7. bldpharm.comarctomsci.com Its molecular structure consists of a phenol (B47542) ring substituted with two methoxy (B1213986) groups at the 2 and 6 positions and a 2-hydroxyethyl group at the 4 position. This specific arrangement of functional groups—a phenolic hydroxyl, two ether-like methoxy groups, and a primary alcohol on the ethyl side chain—imparts a unique combination of polarity and reactivity to the molecule.
The compound is known by several names in scientific literature, including Syringyl alcohol, though this term is more precisely used for 4-(hydroxymethyl)-2,6-dimethoxyphenol. The presence of the additional methylene (B1212753) group in the side chain of this compound is a key structural distinction. In some contexts, it may be generally classified as a syringyl-type or S-type lignin monomer derivative.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 20824-45-7 | bldpharm.combiosynth.com |
| Molecular Formula | C₁₀H₁₄O₄ | biosynth.com |
| Molecular Weight | 198.22 g/mol | biosynth.com |
| Melting Point | 112.0 °C | biosynth.com |
| Boiling Point | 349.9 °C | biosynth.com |
| Flash Point | 165.4 °C | biosynth.com |
This compound has been identified as a natural product that can be extracted from the bark of the Indian tree Terminalia arjuna. biosynth.com
Historical Development of Research on Lignin-Derived Phenolics
Lignin is the second most abundant terrestrial biopolymer after cellulose (B213188) and is the most plentiful renewable source of aromatic compounds on Earth. mdpi.comnih.gov For many years, particularly within the pulp and paper industry, lignin was largely considered a low-value byproduct, often incinerated for energy recovery. researchgate.neterdyn.com The historical perspective on lignin has shifted dramatically with the rise of the biorefinery concept, which aims for the complete valorization of all biomass components. khaitanbioenergy.com
Early research into lignin focused on its degradation to understand its complex, heterogeneous structure. The development of various depolymerization techniques, such as pyrolysis, oxidation, and catalytic hydrogenolysis, marked a significant turning point. frontiersin.orgresearchgate.net These processes aim to break down the complex lignin polymer into smaller, more manageable, and valuable phenolic monomers. frontiersin.org
A key challenge in this field has been the recalcitrant nature of lignin and the tendency for its fragments to re-polymerize into undesirable char during processing. mdpi.com Much of the historical and ongoing research has therefore focused on developing efficient and selective catalytic systems. Catalysts based on noble metals like Platinum (Pt) and Ruthenium (Ru), as well as non-noble metals like Nickel (Ni), have been extensively studied to improve the yield and selectivity of specific phenolic monomers. frontiersin.orgacs.org The development of "lignin-first" biorefinery strategies, where native lignin is catalytically depolymerized before it is structurally altered, represents a modern approach to maximize the yield of valuable monomers. whiterose.ac.uk This evolution reflects a broader shift in chemical manufacturing towards sustainability and the utilization of renewable feedstocks. mdpi.com
Current Research Gaps and Future Perspectives for this compound
While research into the broad class of lignin-derived phenolics is advancing rapidly, specific investigations into this compound are less common, highlighting several research gaps and future opportunities.
One of the primary areas for future research is the development of highly selective and efficient catalytic pathways for its production directly from lignin. Current depolymerization methods often yield complex mixtures of various phenolic compounds, necessitating costly and energy-intensive separation processes. acs.org Future work should focus on catalyst design and process optimization to maximize the yield of this compound specifically.
Another significant research gap is the exploration of its potential as a bio-based monomer for high-performance polymers. Phenolic compounds are well-established precursors for materials like phenolic resins and epoxy thermosets. erdyn.commdpi.com The bifunctional nature of this compound, with its phenolic hydroxyl and primary alcohol groups, makes it an attractive candidate for creating novel polyesters, polyurethanes, or epoxy resins. researchgate.net Research is needed to synthesize polymers from this monomer and to characterize their thermal, mechanical, and chemical properties to assess their viability as sustainable alternatives to petroleum-based plastics. mdpi.comulprospector.com
Furthermore, the biological activities of this compound warrant deeper investigation. Initial studies have suggested its presence in traditional medicinal extracts and have pointed to potential antioxidant and antiviral properties. biosynth.com However, comprehensive studies are lacking. Future research should aim to systematically evaluate its bioactivity, mechanism of action, and potential applications in the pharmaceutical or nutraceutical industries. This aligns with the broader trend of exploring lignin-derived compounds for high-value biomedical applications. nih.gov Closing these research gaps could establish this compound as a key platform chemical in a future circular bioeconomy. mdpi.com
Properties
CAS No. |
20824-45-7 |
|---|---|
Molecular Formula |
C10H14O4 |
Molecular Weight |
198.2 |
Purity |
95 |
Origin of Product |
United States |
Synthesis and Preparation Methodologies
De Novo Synthetic Routes for 4-(2-hydroxyethyl)-2,6-dimethoxyphenol
The creation of this compound from basic chemical precursors can be achieved through several logical synthetic pathways. These routes leverage foundational reactions in organic chemistry, adapted for the specific functionalities of the target molecule, which is structurally related to acetosyringone (B1664989) and other syringyl-type compounds. wikipedia.orgguidechem.com
Catalytic Approaches to Synthesis (e.g., Oxyalkylation with Ethylene (B1197577) Oxide using Lewis Acid Catalysts)
A direct and efficient method for introducing the hydroxyethyl (B10761427) group onto a phenolic ring is through catalytic oxyalkylation with ethylene oxide. This electrophilic addition is typically facilitated by a Lewis acid catalyst. A strong parallel can be drawn from a patented method for producing high-purity 4-(2-hydroxyethyl)phenol, which involves the oxyalkylation of a sterically hindered phenol (B47542) (2,6-di-tert-butylphenol) with ethylene oxide in the presence of anhydrous tin tetrachloride (SnCl₄), a Lewis acid. google.com This process is followed by dealkylation to yield the final product.
A similar strategy for this compound would likely start with 2,6-dimethoxyphenol (B48157). The reaction would proceed as follows:
Activation: The Lewis acid catalyst (e.g., SnCl₄, AlCl₃, BF₃) activates the ethylene oxide molecule, making it a more potent electrophile. google.comthermofisher.com
Electrophilic Aromatic Substitution: The electron-rich 2,6-dimethoxyphenol ring attacks the activated ethylene oxide, preferentially at the para-position due to the ortho-directing methoxy (B1213986) groups and potential steric hindrance.
Ring Opening: The epoxide ring opens, and following an aqueous workup, the final this compound is formed.
The use of ethylene oxide is a well-established, albeit hazardous, industrial process for producing glycols and other hydroxyethylated compounds. epitoanyag.org.humdpi.comzjut.edu.cn Research into safer, sustainable alternatives includes the use of ethylene glycol diesters as hydroxyethylating agents. researchgate.net
Multi-Step Organic Synthesis Strategies
A robust and highly plausible multi-step synthesis begins with the common and naturally-derived chemical, acetosyringone (1-(4-hydroxy-3,5-dimethoxyphenyl)ethan-1-one). wikipedia.org This approach involves the reduction of the ketone functional group.
Proposed Synthetic Pathway:
Starting Material: The synthesis commences with acetosyringone, a compound known for its role in inducing virulence genes in Agrobacterium tumefaciens for plant biotechnology. wikipedia.orgguidechem.comnih.gov Its own synthesis from 3,5-dimethoxy-4-hydroxyacetophenone is also documented. chemicalbook.comresearchgate.net
Reduction of the Ketone: The key transformation is the reduction of the acetyl group to an ethyl group. This can be accomplished via several classic reduction reactions:
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is particularly effective for reducing aryl ketones that are stable in strong acid. organic-chemistry.org
Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine (B178648) hydrate (B1144303) (N₂H₄) and a strong base, such as potassium hydroxide (B78521) (KOH), in a high-boiling solvent like ethylene glycol. This method is suitable for compounds that are sensitive to acid. organic-chemistry.org
Another multi-step approach could involve a Friedel-Crafts acylation of 2,6-dimethoxyphenol with an acyl chloride (like acetyl chloride) in the presence of a Lewis acid catalyst to form acetosyringone, which would then be reduced as described above. wikipedia.orgsigmaaldrich.comnih.gov
Application of Green Chemistry Principles in Synthetic Methodologies
Modern synthetic chemistry emphasizes sustainability, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. paperpublications.org These principles can be readily applied to the synthesis of this compound.
Key Green Strategies:
Renewable Feedstocks: Utilizing starting materials derived from biomass, such as phenol from lignin (B12514952) depolymerization, aligns with green principles. numberanalytics.comacs.org Acetosyringone itself is a natural product derived from plants. wikipedia.org
Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives is a core tenet. Water, ethanol (B145695), or supercritical fluids are preferred choices. paperpublications.orgnumberanalytics.com For instance, a protocol for the ipso-hydroxylation of arylboronic acids to phenols has been developed using ethanol as the solvent. rsc.org Oxidative polymerization of phenol has also been demonstrated in water. tandfonline.com
Catalysis over Stoichiometric Reagents: The use of recyclable and reusable catalysts, such as solid acid catalysts (e.g., zeolites) or heterogeneous catalysts, is preferable to stoichiometric Lewis acids that are often difficult to recover. thermofisher.comnumberanalytics.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. One-pot syntheses, where multiple reaction steps are carried out in the same reactor, can improve efficiency and reduce waste from intermediate purification steps. paperpublications.org
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Use of Renewable Feedstocks | Starting from lignin-derived 2,6-dimethoxyphenol or natural acetosyringone. | Reduces reliance on petrochemicals. |
| Safer Solvents | Employing water or ethanol in reaction steps instead of chlorinated solvents. rsc.org | Decreases environmental pollution and worker exposure. |
| Catalysis | Using solid acid catalysts (zeolites) for acylation or reusable catalysts for reduction. thermofisher.com | Minimizes waste and allows for easier product purification. |
| Energy Efficiency | Exploring microwave-assisted or continuous-flow reactions to reduce reaction times and energy input. | Lowers operational costs and environmental footprint. |
Biocatalytic and Biomimetic Synthesis Research
Nature's synthetic machinery offers sophisticated and highly selective routes to complex molecules. Research into enzymatic and biotransformation pathways provides a promising frontier for the green production of phenolic compounds like this compound.
Enzymatic Pathways in the Generation of Related Phenolics
The structural backbone of this compound is a syringyl unit, a key component of lignin in angiosperms. Its biosynthesis originates from the general phenylpropanoid pathway, a major route in plant secondary metabolism. frontiersin.org This pathway transforms the amino acid phenylalanine into various phenolic compounds through a series of enzymatic steps. frontiersin.org
Key Enzymes and Steps in the Phenylpropanoid Pathway:
Phenylalanine Ammonia Lyase (PAL): This enzyme catalyzes the initial step, converting L-phenylalanine into cinnamic acid, which marks the entry point into phenylpropanoid metabolism. researchgate.netnih.govresearchgate.net
Cinnamate 4-hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid to form p-coumaric acid. researchgate.netnih.gov
4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA. frontiersin.orgresearchgate.net
Hydroxylation and Methylation: Subsequent steps involving enzymes like p-coumarate 3-hydroxylase (C3'H), ferulate 5-hydroxylase (F5H), and Caffeic acid O-methyltransferase (COMT) lead to the progressive hydroxylation and methylation of the aromatic ring to produce feruloyl-CoA and then sinapoyl-CoA, the direct precursor to syringyl lignin units. nih.gov
These enzymatic cascades demonstrate nature's template for constructing the core 4-hydroxy-3,5-dimethoxyphenyl structure. Harnessing these enzymes in engineered microbial systems or cell-free enzymatic reactors represents a potential future route for sustainable synthesis. researchgate.net
| Enzyme | Abbreviation | Function in Pathway | Reference |
|---|---|---|---|
| Phenylalanine Ammonia Lyase | PAL | Converts Phenylalanine to Cinnamic Acid | researchgate.net |
| Cinnamate 4-hydroxylase | C4H | Hydroxylates Cinnamic Acid to p-Coumaric Acid | nih.gov |
| 4-Coumarate:CoA Ligase | 4CL | Activates p-Coumaric Acid to p-Coumaroyl-CoA | frontiersin.org |
| Caffeic acid O-methyltransferase | COMT | Methylates hydroxyl groups on the aromatic ring | nih.gov |
In Vitro Biotransformation Studies
In vitro biotransformation uses isolated enzymes or whole microbial cells to perform specific chemical modifications on a substrate. nih.gov This approach offers high selectivity under mild conditions. mdpi.com
Studies on the enzymatic modification of 2,6-dimethoxyphenol have shown that enzymes like laccase can catalyze its oxidation to form dimers with enhanced antioxidant properties. researchgate.netresearchgate.net While this specific reaction forms a C-C bond between two phenol units rather than modifying the side chain, it demonstrates that the 2,6-dimethoxyphenol ring is a viable substrate for enzymatic processes.
Furthermore, in vitro metabolism studies of complex phenolic compounds using rat liver microsomes show that cytochrome P450 enzymes can catalyze various reactions, including aliphatic hydroxylations. nih.govfrontiersin.org It is conceivable that a precursor molecule could be enzymatically hydroxylated at the ethyl side chain to produce the target compound. Lipases have also been successfully used to catalyze the esterification of phenolic glycosides, creating more lipophilic derivatives, showcasing the versatility of enzymes in modifying phenolic structures. acs.org These studies highlight the potential for developing biocatalytic systems, possibly involving a sequence of enzymes in a one-pot reaction, to synthesize this compound or its derivatives. nih.gov
Derivation from Lignin Depolymerization and Biomass Valorization Processes
The primary route for obtaining this compound is through the breakdown of lignin, a major component of lignocellulosic biomass. Lignin is particularly rich in syringyl (S) units, the structural precursors to 2,6-dimethoxylated phenolic compounds.
Catalytic Hydrogenolysis of Lignin and Lignin Model Compounds
Catalytic hydrogenolysis is a promising technique for lignin depolymerization, involving the cleavage of ether and carbon-carbon bonds in the presence of a catalyst and a hydrogen source. This process can selectively yield monomeric phenolic compounds.
Research into the hydrogenolysis of sugar-cane lignin has demonstrated the production of structurally similar compounds, such as 4-propyl-2,6-dimethoxyphenol, using various catalysts. semanticscholar.org This suggests the feasibility of producing this compound through similar pathways. The catalysts employed in these processes include both non-precious metal catalysts like iron supported on alumina (B75360) (Fe/Al₂O₃) and noble metal catalysts.
The catalytic efficiency for cleaving the β-O-4 ether linkages, which are abundant in lignin, is a key factor in determining the product distribution. Studies on lignin model compounds have shown that the ability of different metals to break these bonds varies, with noble metals often exhibiting higher activity. For instance, the efficiency for producing 4-propyl-2,6-dimethoxyphenol from sugar-cane lignin was found to follow the order: Rh > Pt > Ni > Fe. semanticscholar.org
| Catalyst | Support | Key Findings for Structurally Similar Compounds |
| Fe | Al₂O₃ | Demonstrated activity in the hydrogenolysis of sugar-cane lignin, yielding 4-propyl-2,6-dimethoxyphenol. semanticscholar.org |
| Ni | Al₂O₃ | Showed consistent selectivity in sugar-cane lignin depolymerization, producing 2,6-dimethoxyphenol and 4-ethylphenol. semanticscholar.org |
| Pt | Al₂O₃ | Exhibited good performance in the cleavage of β-O-4 bonds, leading to the formation of 4-propyl-2,6-dimethoxyphenol. semanticscholar.org |
| Rh | Al₂O₃ | Proved to be the most efficient catalyst for producing 4-propyl-2,6-dimethoxyphenol from sugar-cane lignin. semanticscholar.org |
This table presents data on the catalytic production of compounds structurally similar to this compound, as direct synthesis data for the target compound is limited in the reviewed literature.
Role of Reaction Conditions and Solvents in Selective Lignin Degradation
The selectivity of lignin degradation is highly dependent on the reaction conditions, including temperature, pressure, and the choice of solvent. The solvent plays a crucial role in dissolving lignin and its fragments, as well as in the transfer of hydrogen to the catalyst surface.
The Lewis basicity of the solvent has been shown to significantly affect the catalytic activity and selectivity during lignin hydrogenolysis. bohrium.comresearchgate.net For instance, using Raney Nickel as a catalyst, non-basic solvents tend to favor hydrogenation, resulting in cyclic alcohols and alkanes. In contrast, basic solvents like methanol (B129727) can lead to a more selective hydrogenolysis that preserves the aromatic rings, yielding a higher proportion of phenolic compounds. bohrium.comresearchgate.net
In a study on the hydrogenolysis of kraft lignin, methanol was identified as a suitable solvent, with optimal yields of mononuclear aromatics achieved at near-critical and supercritical conditions for Pt/C and Ru/C catalysts, respectively. mdpi.comresearchgate.net The product distribution in methanol included guaiacol (B22219), 4-alkylguaiacols, and 4-ethyl-2,6-dimethoxyphenol. researchgate.net The hydrogenation reaction rates of lignin have been observed to vary significantly with the solvent, following the order: isopropanol (B130326) > methanol > water > γ-valerolactone > tetrahydrofuran. strath.ac.uk
| Solvent | Catalyst | Reaction Conditions | Key Observations on Product Distribution |
| Methanol | Raney Ni | Not specified | Produced mostly phenols. bohrium.comresearchgate.net |
| Methanol | Pt/C | Near-critical | Maximum yield of lignin oil. mdpi.comresearchgate.net |
| Methanol | Ru/C | Supercritical | Highest yield of lignin oil. mdpi.comresearchgate.net |
| Methylcyclohexane | Raney Ni | Not specified | Resulted in cyclic alcohols and alkanes. bohrium.comresearchgate.net |
| 2-Propanol | Raney Ni | Not specified | Led to cyclic alcohols, cyclic ketones, and unsaturated products. bohrium.comresearchgate.net |
This interactive data table summarizes the influence of different solvents on the product distribution during lignin hydrogenolysis, providing context for the potential selective synthesis of this compound.
Formation of this compound in Bio-Oil Fractions
Bio-oil, produced from the fast pyrolysis of biomass, is a complex mixture of oxygenated organic compounds. The composition of bio-oil is highly dependent on the feedstock; hardwood lignins, being rich in syringyl units, are expected to yield 2,6-dimethoxylated phenols.
Analysis of bio-oil from the fast pyrolysis of hardwood and softwood lignin has shown that phenolic compounds are the most abundant chemical group. mdpi.comscienceopen.comrepec.orgresearchgate.net Specifically, bio-oil from hardwood lignin contains a significant proportion of syringol (2,6-dimethoxyphenol) and its derivatives. While direct identification of this compound in these studies is not explicitly mentioned, the presence of various G-type and S-type compounds, including creosol, guaiacol, and 4-methoxy-3-(methoxymethyl)-phenol, has been confirmed. mdpi.com
The fractionation of bio-oil using different solvents can help in isolating specific chemical families. The efficiency of solvents for extracting chemicals from bio-oil has been reported to be in the order of water > methanol > toluene. mdpi.comscienceopen.comrepec.orgresearchgate.net This suggests that the more polar this compound would likely be found in the aqueous or methanolic fractions of bio-oil derived from hardwood.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Studies (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 4-(2-hydroxyethyl)-2,6-dimethoxyphenol. ¹H-NMR and ¹³C-NMR are fundamental in this process, providing a detailed map of the hydrogen and carbon atoms within the molecule.
¹H-NMR (Proton NMR) spectra are used to identify the different types of protons and their neighboring environments. For this compound, the spectrum would exhibit several characteristic signals:
Aromatic Protons: The two protons on the benzene (B151609) ring are chemically equivalent due to the molecule's symmetry and appear as a singlet.
Methoxy (B1213986) Protons: The six protons of the two methoxy groups (-OCH₃) are also equivalent and produce a sharp singlet.
Hydroxyethyl (B10761427) Protons: The two methylene (B1212753) groups (-CH₂-) of the hydroxyethyl side chain are distinct and typically appear as triplets, assuming coupling with each other.
Hydroxyl Protons: The signals for the phenolic hydroxyl (-OH) and the alcoholic hydroxyl (-OH) groups can vary in chemical shift and may appear as broad singlets. In some cases, coupling between the -CH₂- and the alcoholic -OH proton may be observed. nist.gov
¹³C-NMR (Carbon-13 NMR) spectroscopy provides information about the carbon skeleton. The spectrum for this compound would show distinct signals for each unique carbon atom:
Aromatic Carbons: Signals corresponding to the substituted and unsubstituted carbons of the benzene ring. The carbon atoms bearing the methoxy groups would appear at a characteristic downfield shift.
Methoxy Carbon: A signal for the equivalent carbon atoms of the two methoxy groups.
Hydroxyethyl Carbons: Two distinct signals for the two carbon atoms of the hydroxyethyl side chain. For comparison, in the related compound 2,6-dimethoxyphenol (B48157), characteristic peaks for the aromatic carbons and the methoxy carbon are well-defined. osti.gov The addition of the hydroxyethyl group introduces new signals that can be assigned through techniques like DEPT (Distortionless Enhancement by Polarization Transfer), which helps distinguish between CH, CH₂, and CH₃ groups. nih.gov
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, confirming the assignment of signals and providing definitive structural proof.
Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H-NMR Shift (ppm) | Predicted ¹³C-NMR Shift (ppm) |
| Aromatic CH | ~6.5 | ~105 |
| Methoxy (-OCH₃) | ~3.8 | ~56 |
| Methylene (-CH₂-Ar) | ~2.7 | ~39 |
| Methylene (-CH₂-OH) | ~3.7 | ~62 |
| Phenolic OH | Variable | N/A |
| Alcoholic OH | Variable | N/A |
| Aromatic C-OH | N/A | ~148 |
| Aromatic C-OCH₃ | N/A | ~135 |
| Aromatic C-CH₂ | N/A | ~129 |
Note: These are approximate values based on typical shifts for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other conditions.
Mass Spectrometry (MS) for Molecular Fragmentation Pathway Analysis and Accurate Mass Determination (e.g., HRMS, GC-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for analyzing its fragmentation patterns to confirm its structure.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of the compound (C₁₀H₁₄O₄). This is crucial for distinguishing it from isomers. Techniques like electrospray ionization (ESI) are often used, typically in negative ion mode, to generate the deprotonated molecule [M-H]⁻ for analysis. google.com
Gas Chromatography-Mass Spectrometry (GC-MS) is frequently used for the analysis of volatile and semi-volatile compounds like syringol derivatives, which are common products of lignin (B12514952) degradation. google.comrsc.org In GC-MS, the compound is first separated from other components in a mixture by gas chromatography and then introduced into the mass spectrometer. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pathway likely involves:
Loss of a water molecule from the hydroxyethyl group.
Cleavage of the C-C bond in the side chain (benzylic cleavage), leading to a stable benzylic cation.
Loss of a methyl radical (•CH₃) from a methoxy group.
Loss of formaldehyde (B43269) (CH₂O) from the side chain.
Analysis of lignin degradation products by methods like Pyrolysis-GC/MS often identifies a range of phenolic compounds, and understanding their individual fragmentation patterns is key to characterizing the complex mixture. nist.gov
Table 2: Expected Key Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Ion Formula | Description |
| 198 | [C₁₀H₁₄O₄]⁺ | Molecular Ion (M⁺) |
| 183 | [C₉H₁₁O₄]⁺ | Loss of a methyl radical [M-CH₃]⁺ |
| 180 | [C₁₀H₁₂O₃]⁺ | Loss of water [M-H₂O]⁺ |
| 167 | [C₉H₁₁O₃]⁺ | Benzylic cleavage, loss of •CH₂OH |
Note: This table represents a hypothetical fragmentation based on common fragmentation rules for this class of compounds.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Conformation
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and its molecular conformation.
Infrared (IR) Spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. The IR spectrum of this compound would show characteristic absorption bands:
O-H Stretching: A broad band typically in the region of 3200-3600 cm⁻¹, corresponding to the phenolic and alcoholic hydroxyl groups.
C-H Stretching: Bands for aromatic C-H stretching (above 3000 cm⁻¹) and aliphatic C-H stretching (below 3000 cm⁻¹).
C=C Stretching: Aromatic ring stretching vibrations in the 1500-1600 cm⁻¹ region.
C-O Stretching: Strong bands for the aryl-alkyl ether (methoxy groups) and the alcohol C-O bonds, typically in the 1000-1300 cm⁻¹ range. The IR spectrum for the parent compound, 2,6-dimethoxyphenol (syringol), shows these characteristic features, which would also be present in the spectrum of the hydroxyethyl derivative.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective for observing the symmetric breathing vibrations of the aromatic ring and the vibrations of the C-C backbone. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity Assessment and Mixture Analysis
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing non-volatile or thermally unstable compounds. Reversed-phase HPLC (RP-HPLC) is commonly used, where a non-polar stationary phase is paired with a polar mobile phase (e.g., acetonitrile-water or methanol-water mixtures). A UV detector is often employed, as the phenolic ring provides strong chromophores. This method is suitable for determining the purity of synthesized this compound and for analyzing its presence in samples from lignin degradation or other sources. google.com
Gas Chromatography (GC) is highly effective for the analysis of volatile derivatives of this compound or the compound itself if it is sufficiently thermally stable. It is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For analysis of phenolic compounds in complex biological or environmental samples, GC is a well-established method. rsc.org It offers high resolution, allowing for the separation of closely related isomers.
Developing a robust quantitative method for this compound in complex matrices, such as biomass hydrolysates or biological fluids, requires careful optimization.
For HPLC , method development involves selecting the appropriate column, mobile phase composition (including pH modifiers like formic or phosphoric acid), gradient elution profile, and detection wavelength to achieve optimal separation from interfering matrix components. A calibration curve is constructed using standards of known concentration to quantify the analyte in the sample.
For GC , quantitative analysis often requires a derivatization step to increase the volatility and thermal stability of the phenolic compound. The choice of column, temperature programming, and injection technique are critical parameters. A study on the simultaneous determination of various methoxyphenols in urine demonstrated good recovery (>90%) and low detection limits (0.05-0.11 µg/mL) using capillary GC after an extraction step. rsc.org
Chromatographic fingerprinting is a powerful approach for the quality control and characterization of complex mixtures containing multiple components, such as those derived from lignin degradation. google.com An HPLC or GC chromatogram serves as a "fingerprint" of the sample.
In the context of research on this compound, this technique can be used to:
Compare the composition of lignin degradation products obtained under different reaction conditions.
Monitor the stability and consistency of formulations containing this compound.
Identify the presence of related impurities or byproducts.
Chemical Reactivity and Transformation Studies
Oxidative Coupling Reactions of Phenolic Hydroxyls
The phenolic hydroxyl group of 4-(2-hydroxyethyl)-2,6-dimethoxyphenol is susceptible to one-electron oxidation, which generates a resonance-stabilized phenoxy radical. These radicals can then undergo coupling reactions to form dimers and higher oligomers. This process is a fundamental reaction in the biosynthesis of lignin (B12514952), where related syringyl units are oxidatively polymerized.
In laboratory settings, oxidative coupling of phenols can be achieved using various chemical oxidants or enzymatic catalysts. For instance, the enzymatic secretome of Botrytis cinerea, which contains laccases, has been shown to catalyze the dimerization of stilbenes and phenylpropanoids through phenoxy radical coupling. frontiersin.org The presence of an exocyclic conjugated double bond in compounds like stilbenes and phenylpropanoids appears to facilitate these reactions. frontiersin.org For this compound, the initial oxidation would form a phenoxy radical with significant electron density delocalized onto the aromatic ring.
The coupling of these radicals can lead to the formation of carbon-carbon or carbon-oxygen bonds. Research on the laccase-catalyzed dimerization of 2,6-dimethoxyphenol (B48157), a structurally similar compound, has shown that it can be selectively dimerized with high yields. researchgate.net This suggests that this compound would likely undergo similar C-C bond formation at the position para to the hydroxyl group, leading to the formation of a biphenol derivative.
Table 1: Examples of Oxidative Coupling Products from Phenolic Compounds
| Starting Material | Catalyst/Reagent | Major Product(s) | Reference |
| 2,6-dimethoxyphenol | Laccase | 3,3',5,5'-Tetramethoxy-biphenyl-4,4'-diol | researchgate.net |
| Coniferyl alcohol | Peroxidase | Dehydrodiconiferyl alcohol, Pinoresinol | researchgate.net |
| Vanillin (B372448) | Laccase | Divanillin | researchgate.net |
Alkylation and Acylation Chemistry of this compound
The presence of two hydroxyl groups with different reactivities—a phenolic hydroxyl and a primary aliphatic hydroxyl—allows for selective alkylation and acylation reactions. Generally, the phenolic hydroxyl is more acidic and a better nucleophile for reactions under basic conditions, while the aliphatic hydroxyl can be selectively targeted under specific catalytic conditions.
Alkylation: Alkylation of phenols can occur at either the oxygen (O-alkylation) to form an ether or at the carbon of the aromatic ring (C-alkylation). researchgate.net The outcome is often dependent on the reaction conditions, including the solvent, base, and alkylating agent. google.com For this compound, selective O-alkylation of the phenolic hydroxyl is expected under Williamson ether synthesis conditions (e.g., using an alkyl halide and a base like sodium hydride). The aliphatic hydroxyl is less reactive under these conditions. Conversely, alkylation of the aliphatic hydroxyl would typically require its conversion to a better leaving group or the use of specific catalysts that favor reaction at the primary alcohol.
Acylation: Acylation is a common method for protecting hydroxyl groups. In this compound, the relative rates of acylation of the phenolic versus the aliphatic hydroxyl group can be controlled. Generally, aliphatic alcohols are more nucleophilic than phenols, and in the absence of a base, acylation may preferentially occur at the hydroxyethyl (B10761427) group. However, under basic conditions, the deprotonated phenoxide is a much stronger nucleophile and will be acylated more readily. researchgate.net Various catalysts, such as copper(II) oxide, can be employed for the chemoselective acylation of alcohols and phenols under mild, solvent-free conditions. The choice of acylating agent (e.g., acetyl chloride or acetic anhydride) and catalyst allows for the selective protection of either hydroxyl group. semanticscholar.orgmdpi.com
Table 2: General Conditions for Selective Alkylation and Acylation of Polyhydroxy Compounds
| Reaction | Target Hydroxyl | Typical Reagents and Conditions |
| Alkylation | Phenolic | Alkyl halide, Base (e.g., NaH, K2CO3), Aprotic solvent |
| Alkylation | Aliphatic | Conversion to alkoxide with strong base, then alkyl halide |
| Acylation | Phenolic | Acyl halide/anhydride (B1165640), Base (e.g., pyridine, Et3N) |
| Acylation | Aliphatic | Acyl halide/anhydride, Acid catalyst or neutral conditions |
Dehydrogenation and Rearrangement Pathways in Research
Dehydrogenation: The primary alcohol of the hydroxyethyl side chain can be oxidized to an aldehyde or a carboxylic acid. This transformation is a type of dehydrogenation. Selective oxidation of benzylic and allylic alcohols to their corresponding carbonyl compounds can be achieved using various reagents. researchgate.net For instance, sodium hypochlorite supported on silica gel in the presence of a catalytic amount of DMSO is an effective system for this purpose. researchgate.net Enzymatic methods can also be employed for the selective oxidation of alcohols. oaepublish.com In the context of this compound, this would lead to the formation of 2-(2,6-dimethoxy-4-hydroxyphenyl)acetaldehyde or 2-(2,6-dimethoxy-4-hydroxyphenyl)acetic acid, depending on the oxidant and reaction conditions. Vanadium oxide catalysts have been shown to be effective for the oxidative dehydrogenation of ethanol (B145695) to acetaldehyde. eurochemengineering.com
A related enzymatic reaction is the Baeyer-Villiger oxidation. For example, a monooxygenase from Pseudomonas putida JD1 converts 4-hydroxyacetophenone into 4-hydroxyphenyl acetate. nih.govresearchgate.net While not a direct dehydrogenation of the alcohol, it illustrates the enzymatic potential for oxidizing ketones derived from the corresponding secondary alcohol.
Rearrangement: Rearrangement reactions involving the this compound scaffold are not extensively documented. However, phenolic compounds can undergo various rearrangements under specific conditions. For example, the Fries rearrangement involves the conversion of a phenolic ester to a hydroxy aryl ketone. If the phenolic hydroxyl of this compound were acylated, it could potentially undergo a Fries rearrangement to introduce an acyl group onto the aromatic ring.
Mechanisms of Radical Formation and Stabilization
The formation of a phenoxy radical is a key step in many of the reactions of this compound, particularly in oxidative coupling and enzymatic transformations. This radical is generated by the one-electron oxidation of the phenolic hydroxyl group. nih.gov
The stability of the resulting phenoxy radical is significantly influenced by the substituents on the aromatic ring. The two methoxy (B1213986) groups at the ortho positions in this compound play a crucial role in stabilizing the radical through resonance. The unpaired electron can be delocalized not only throughout the aromatic ring but also onto the oxygen atoms of the methoxy groups. This delocalization increases the stability of the radical and influences its subsequent reactions.
Studies on the oxidation of syringyl end groups in lignins have shown that they readily form stable radicals. fao.org The general mechanism involves the abstraction of the hydrogen atom from the phenolic hydroxyl group by an oxidizing agent (e.g., a laccase enzyme or a chemical oxidant), as depicted in the following scheme for a generic syringyl compound:
Scheme 1: Formation of a Syringyl Phenoxy Radical
Where 'Ar' represents the 2,6-dimethoxyphenyl moiety. The resulting phenoxy radical is a key intermediate that can then participate in coupling reactions, as discussed in section 4.1. The redox cycling of phenoxy radicals in the presence of thiols can also lead to the generation of other reactive oxygen species. nih.gov
Enzymatic Transformations and Biocatalytic Modifications (e.g., Laccase-Catalyzed Reactions)
Enzymes, particularly oxidoreductases like laccases, are highly effective catalysts for the transformation of phenolic compounds under mild conditions. nih.gov Laccases are multi-copper containing enzymes that catalyze the oxidation of a wide range of phenolic and anilinic substrates with the concomitant reduction of molecular oxygen to water. researchgate.net
The enzymatic oxidation of this compound with laccase is expected to proceed via the formation of a phenoxy radical, similar to other syringyl compounds. This radical can then undergo non-enzymatic polymerization to form dimers, oligomers, and polymers. nih.govacs.org The structure of the resulting products depends on the reaction conditions and the specific laccase used. Laccase-catalyzed oxidation of syringyl alcohol has been studied, and it leads to the formation of various oxidation products. researchgate.net
These enzymatic transformations are of significant interest for "green" chemistry applications, including the synthesis of novel polymers and the modification of biomaterials. For example, laccase-mediated polymerization of phenolic extracts has been explored for creating materials with enhanced antioxidant properties. nih.gov
Table 3: Examples of Laccase-Catalyzed Reactions on Phenolic Compounds
| Substrate | Laccase Source | Product(s) | Application | Reference |
| Catechol | Aspergillus sp. | Polyphenol | Polymer synthesis | nih.gov |
| 2,6-dimethoxyphenol | Trametes versicolor | Dimer | Selective synthesis | researchgate.net |
| Wine Lees Extract | Trametes versicolor | Phenolic Polymers | Food packaging | nih.gov |
Biological Activities and Mechanisms of Action in in Vitro and Cell Free Systems
Mechanisms of Antioxidant and Radical Scavenging Activity
The antioxidant properties of 4-(2-hydroxyethyl)-2,6-dimethoxyphenol are attributed to its phenolic structure, specifically the syringyl moiety. The presence of methoxy (B1213986) groups at positions 2 and 6 on the aromatic ring, ortho to the phenolic hydroxyl group, significantly influences its reactivity towards free radicals. The antioxidant activity of lignin-related compounds is positively correlated with the high content of phenolic hydroxyl groups, particularly those on syringyl units. researchgate.net The mechanisms underlying this activity primarily involve Hydrogen Atom Transfer (HAT) and Electron Transfer (ET) pathways.
The Hydrogen Atom Transfer (HAT) mechanism is a fundamental process in which the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing it. mdpi.com This process is a one-step transfer of a proton and an electron. mdpi.com For this compound, the phenolic -OH group is the primary site for this reaction. The bond dissociation energy (BDE) of this O-H bond is a critical factor; a lower BDE facilitates the donation of the hydrogen atom, making the compound a more effective antioxidant. mdpi.com The resulting phenoxy radical is stabilized by resonance, with the unpaired electron delocalizing over the aromatic ring. The two methoxy groups at the ortho positions further enhance this stability. This stabilization lowers the energy required to break the O-H bond, favoring the HAT mechanism and contributing to the compound's potent radical-scavenging ability. Directed HAT processes, often catalyzed by metal complexes, highlight the importance of the hydroxyl group in guiding the reactivity for selective functionalization. nih.gov
In addition to HAT, this compound can participate in Electron Transfer (ET) pathways to neutralize radicals. This process typically occurs in a stepwise manner, beginning with the transfer of an electron from the phenol (B47542) to an oxidant, forming a radical cation. This is often followed by a proton transfer to yield the same stabilized phenoxy radical formed in the HAT pathway. The oxidation of syringyl compounds by enzymes like laccase is initiated by the formation of a free phenoxy radical, which then undergoes further reactions. acs.org The redox potential of the compound is a key determinant of the favorability of the ET mechanism. Studies on the laccase-catalyzed oxidation of structurally similar phenols demonstrate that the process is governed by electron transfer from the phenolic substrate to the enzyme's active site. researchgate.net
In cellular models, oxidative stress is characterized by an overproduction of reactive oxygen species (ROS), which can damage cellular components like lipids, proteins, and DNA, potentially leading to apoptosis (programmed cell death). nih.govmdpi.comnih.gov Phenolic compounds, such as this compound, are expected to mitigate oxidative stress by scavenging these ROS.
While direct studies on this compound in specific cell-based oxidative stress models are not extensively detailed in the reviewed literature, the activity of its core structure, syringol (2,6-dimethoxyphenol), and related compounds is well-documented. For instance, wood vinegar rich in syringol exhibits significant antioxidant activity, scavenging free radicals and reducing oxidative damage. nih.govnih.gov In studies using agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BHP) to induce oxidative stress in cell lines, antioxidant compounds have been shown to protect cells by reducing ROS levels and inhibiting apoptotic pathways. mdpi.commdpi.com For example, in human embryonic kidney (HEK293) cells, t-BHP induces ROS generation, but the presence of antioxidants can inhibit this process in a dose-dependent manner. mdpi.com Given its proven radical-scavenging abilities via HAT and ET mechanisms, this compound would likely protect cells from oxidative insults by directly neutralizing ROS, thereby preventing the cascade of events that leads to cellular damage and apoptosis.
Enzyme Modulation and Inhibition Studies
This compound and its derivatives are notable for their interactions with various enzyme systems, most prominently the lignin-modifying enzymes involved in the biosynthesis and degradation of lignin (B12514952).
Lignin is a complex polymer formed from the oxidative coupling of monolignols, including p-coumaryl, coniferyl, and sinapyl alcohols. mdpi.com Laccases and peroxidases are the key enzymes that catalyze this polymerization.
Laccases: These multi-copper oxidases can oxidize phenolic compounds. researchgate.net this compound (sinapyl alcohol) is a natural substrate for certain laccases. Studies on laccase from Cleome hassleriana (ChLAC8) showed that it efficiently oxidizes sinapyl alcohol. oup.com In some contexts, syringyl compounds can also act as "mediators" in laccase-mediator systems (LMS). nih.gov They can accelerate the laccase-catalyzed oxidation of other, more recalcitrant substrates by acting as recyclable redox shuttles. acs.orgnih.gov The oxidation of syringyl alcohol by laccase typically yields products like 2,6-dimethoxy-1,4-benzoquinone (B191094) (DMBQ). acs.org
| Substrate | Km (µM) | Kcat (s-1) | Kcat/Km (M-1s-1) |
|---|---|---|---|
| Caffeyl alcohol | 15.46 ± 1.55 | 1.43 ± 0.05 | 92.53 |
| Sinapyl alcohol | 4.45 ± 0.54 | 0.97 ± 0.04 | 218.0 |
Peroxidases: These heme-containing enzymes use hydrogen peroxide (H₂O₂) to oxidize a wide range of substrates. nih.gov Peroxidases play a crucial role in lignin biosynthesis by generating monolignol radicals. mdpi.com Certain peroxidases, termed "syringyl peroxidases," show a high affinity and efficiency for oxidizing sinapyl alcohol. mdpi.comresearchgate.net For example, anionic peroxidases isolated from poplar xylem have been identified as being involved in lignin polymerization due to their ability to oxidize the syringyl analog, syringaldazine. nih.gov Computational docking studies have also been used to explore the binding affinity of syringyl alcohol to the active site of bacterial lignin peroxidase, confirming its role as a substrate. nih.gov
| Isoenzyme | Specific Activity (nmol min-1 mg-1) with SYR |
|---|---|
| PXP 1 | Not Detected |
| PXP 2 | Not Detected |
| PXP 3-4 | 144 |
| PXP 5 | 230 |
| PXP 6 | Not Detected |
While research has extensively focused on the interaction of this compound with lignin-modifying enzymes, its effects on other enzyme systems are less characterized. However, studies on related syringyl compounds provide some insights. For example, a cytochrome P450 enzyme, SyoA, has been discovered to demethylate syringol, a core structure of sinapyl alcohol. researchgate.net This suggests that enzymes involved in xenobiotic metabolism could potentially interact with and modify this compound. The antioxidant properties of phenolic compounds can also indirectly influence enzyme activity by protecting them from oxidative damage or by modulating signaling pathways that regulate enzyme expression, though direct inhibitory or activatory data for this specific compound on a broad range of enzymes is limited in the current literature.
Anti-inflammatory Pathways in Cell-Based Research Models
Research on compounds structurally related to this compound has revealed significant anti-inflammatory properties mediated through various cellular pathways. These studies, primarily conducted in macrophage and microglial cell lines, point towards the modulation of key signaling cascades involved in the inflammatory response.
A study on 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), an active component found in Korean cabbage kimchi, demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated BV2 microglial cells. nih.gov HDMPPA significantly suppressed the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This was achieved by inhibiting the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov Mechanistically, HDMPPA was found to block several critical inflammatory signaling pathways. It inhibited the activation of nuclear factor-κB (NF-κB) by preventing the degradation of its inhibitor, IκB-α. nih.gov Furthermore, it suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs) and the downstream signaling molecule Akt. nih.gov The study suggested that these effects were linked to a reduction in intracellular reactive oxygen species (ROS), indicating that the anti-inflammatory action of HDMPPA is also connected to its antioxidant capacity. nih.gov
Similarly, Syringic acid (SA), another related phenolic acid, exerts its anti-inflammatory effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of endogenous antioxidant defenses. frontiersin.orgresearchgate.net In cell models, SA has been shown to downregulate key inflammatory mediators like NF-κB, Toll-like receptor 4 (TLR4), and their downstream signaling components. frontiersin.orgresearchgate.net The compound Syringin (B1682858) has also been observed to reduce the production of pro-inflammatory cytokines in cell models of myocardial injury, further highlighting the anti-inflammatory potential of this class of molecules. nih.govnih.gov
A different phenylpropanoid compound, 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP), was also shown to inhibit LPS-induced NO and PGE2 production in RAW 264.7 macrophages by blocking both NF-κB and MAPK signaling pathways. nih.gov
These collective findings suggest that compounds with a 4-hydroxy-3,5-dimethoxyphenyl core structure likely exert anti-inflammatory effects by targeting central regulatory nodes of inflammation, such as NF-κB and MAPK pathways, and by modulating cellular redox balance.
Table 1: Anti-inflammatory Mechanisms of Related Compounds in Cell-Based Models
| Compound | Cell Model | Key Findings | Affected Pathways | Reference |
|---|---|---|---|---|
| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | BV2 microglia | Suppressed NO, PGE2, iNOS, COX-2, TNF-α, IL-1β | NF-κB, MAPKs, PI3K/Akt | nih.gov |
| Syringic acid (SA) | Various | Mitigates oxidative stress, inhibits pro-inflammatory cytokines | KEAP1/NRF2, NF-κB, TLR4 | frontiersin.orgresearchgate.net |
| Syringin | H9c2 cells | Inhibited inflammation and oxidative stress | SIRT1/PGC-1α, NRF2/HO-1 | nih.govnih.gov |
| 4-((1R,2R)-3-hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol (HHMP) | RAW 264.7 macrophages | Inhibited NO and PGE2 production | NF-κB, MAPKs | nih.gov |
Antimicrobial Action Mechanisms in Microbial Culture Studies
The antimicrobial properties of compounds sharing the dimethoxyphenol structure have been investigated against several bacterial and fungal strains. The mechanisms appear to involve the disruption of cellular integrity and inhibition of critical cellular processes.
Syringaldehyde (B56468), which shares the core phenyl structure, has demonstrated antibacterial effects against Mycobacterium marinum, a close relative of the tuberculosis pathogen. mdpi.com In both cell culture and zebrafish models, syringaldehyde inhibited the proliferation of the bacterium. mdpi.com Its mechanism is linked to antioxidant effects, including the reduction of malondialdehyde (MDA) and reactive oxygen species (ROS) in infected macrophages, suggesting that it helps the host cells combat the infection by mitigating oxidative stress. mdpi.com
In another study, the compound 4-(hydroxyl(oxiran-2-yl)methyl)-2-methoxyphenol, isolated from the stem bark of Drimys arfakensis, showed potent activity against Methicillin-resistant Staphylococcus aureus (MRSA). scispace.com It exhibited a minimum inhibitory concentration (MIC) of 15.60 µg/mL against MRSA. scispace.com Its activity is attributed to the phenolic group and the presence of an oxirane ring, a functional group known for strong antimicrobial effects. scispace.com
Furthermore, studies on iridoid glucosides from Syringae Folium, such as Syringopicroside and its metabolites, have shown significant in vitro activity against MRSA. nih.gov This indicates that various derivatives of the syringa structure possess anti-staphylococcal properties. The general hypothesis for the antimicrobial action of phenolic compounds involves disruption of bacterial membrane permeability through hydrophobic interactions, leading to cell death. researchgate.net
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain | Key Findings (e.g., MIC) | Reference |
|---|---|---|---|
| Syringaldehyde | Mycobacterium marinum | Inhibited bacterial proliferation in infected cells and zebrafish. | mdpi.com |
| 4-(hydroxyl(oxiran-2-yl)methyl)-2-methoxyphenol | Staphylococcus aureus (MRSA) | MIC: 15.60 µg/mL | scispace.com |
| Syringopicroside | Staphylococcus aureus (MRSA) | Metabolites showed strong in vitro anti-MRSA activity. | nih.gov |
In Vitro Interactions with Cellular Macromolecules
Direct experimental data on the specific interactions of this compound with cellular macromolecules like proteins and nucleic acids are not detailed in the available literature. However, its demonstrated biological activities, inferred from structurally similar compounds, inherently imply interactions with a range of protein targets.
The anti-inflammatory effects observed for related molecules such as HDMPPA and syringic acid strongly suggest interactions with key proteins in cellular signaling pathways. nih.govfrontiersin.org These interactions would include:
Enzymes: Inhibition of enzymes like COX-2 and iNOS is a key part of the anti-inflammatory mechanism, suggesting the compound may bind to the active sites or allosteric sites of these proteins. nih.gov
Kinases: The suppression of MAPK and Akt phosphorylation indicates an interaction with these kinases or upstream proteins that regulate them. nih.gov
Transcription Factors: The ability to block NF-κB activation and promote Nrf2 nuclear translocation points to an interaction with the complex protein machinery that governs these transcription factors. nih.govfrontiersin.org
Regarding nucleic acids, small organic molecules can interact with DNA and RNA through several mechanisms, including intercalation between base pairs, binding within the major or minor grooves, or electrostatic interactions with the phosphate (B84403) backbone. nih.govnih.gov For example, the fluorescent dye SYBR Green I, which is also a complex organic molecule, is known to interact with DNA through a combination of minor groove binding and intercalation. nih.gov While there is no specific evidence that this compound binds directly to nucleic acids, this remains a theoretical possibility for small aromatic molecules. Its primary mechanisms of action, however, appear to be mediated through protein interactions that modulate gene expression, rather than direct binding to DNA itself.
Investigation of Neuroprotective Mechanisms in Cellular or Model Systems
The neuroprotective potential of this class of compounds has been explored in various cellular and model systems, with evidence pointing to mechanisms that counter oxidative stress, inflammation, and apoptosis.
The anti-inflammatory activities of the related compound HDMPPA in BV2 microglial cells are directly relevant to neuroprotection, as neuroinflammation is a key driver of neurodegenerative diseases. nih.gov By suppressing the production of NO, PGE2, and pro-inflammatory cytokines in microglia, the compound can protect neurons from inflammatory damage. nih.gov
Syringin has demonstrated neuroprotective effects in models of myocardial ischemia/reperfusion injury, which has parallels with ischemic stroke. nih.govnih.gov Its protective action is linked to the activation of the SIRT1/PGC-1α and NRF2/HO-1 pathways, which collectively reduce oxidative stress and inflammation. nih.govnih.gov In H₂O₂-treated H9c2 cells, syringin inhibited apoptosis and rescued cell viability. nih.govnih.gov
Studies on ethanol (B145695) extracts from Polyscias fruticosa, containing related compounds, showed neuroprotection against glutamate-induced toxicity in HT22 hippocampal cells. mdpi.com The protective mechanism involved the inhibition of intracellular ROS and calcium influx and the upregulation of cell survival proteins, including p-AKT, p-CREB, BDNF, and the anti-apoptotic protein Bcl-2. mdpi.com Similarly, an ethanol extract of Sparassis crispa protected HT22 cells from glutamate-induced oxidative stress by activating Nrf2 and CREB through the AKT and ERK signaling pathways. mdpi.com
Furthermore, a synthetic analog, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, protected HT22 neuronal cells from neurotoxicity by inhibiting the production of intracellular ROS and NO and by regulating the expression of apoptosis-related genes. nih.gov These studies collectively suggest that this compound likely confers neuroprotection by mitigating oxidative stress, inhibiting neuroinflammation, and activating pro-survival signaling pathways in neuronal cells.
Table 3: Investigated Neuroprotective Mechanisms of Related Compounds
| Compound/Extract | Model System | Investigated Mechanism | Key Pathways | Reference |
|---|---|---|---|---|
| 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA) | BV2 microglia | Anti-neuroinflammatory | NF-κB, MAPKs, PI3K/Akt | nih.gov |
| Syringin | H9c2 cells, Rat I/R model | Antioxidant, Anti-inflammatory, Anti-apoptotic | SIRT1/PGC-1α, NRF2/HO-1 | nih.govnih.gov |
| ***Polyscias fruticosa* Extract** | HT22 cells | Inhibition of oxidative stress & apoptosis | p-AKT, p-CREB, BDNF | mdpi.com |
| ***Sparassis crispa* Extract** | HT22 cells | Inhibition of oxidative stress | AKT/NRF2, ERK/CREB | mdpi.com |
| GlcNAc-Sal (analog) | HT22 cells | Inhibition of ROS/NO, Anti-apoptotic | Apoptosis gene regulation | nih.gov |
Applications in Advanced Materials Science and Engineering Research
Role as a Monomer or Precursor in Polymer Synthesis Research
The molecular structure of 4-(2-hydroxyethyl)-2,6-dimethoxyphenol, with its polymerizable functionalities, positions it as a valuable monomer or precursor in polymer synthesis. The presence of both a phenolic and an aliphatic hydroxyl group allows for multiple chemical pathways to create diverse polymer architectures.
Research has demonstrated the potential of functionalized 2,6-dimethoxyphenols, such as this compound (a derivative of syringol), as monomers for creating novel polymers. google.com The primary strategy involves the chemical modification of the hydroxyl groups to introduce polymerizable moieties, such as methacrylates or acrylates. For instance, the compound can be reacted with methacrylic anhydride (B1165640) or methacryloyl chloride to form its corresponding methacrylate (B99206) derivative, syringyl methacrylate. google.com
Once converted into a polymerizable monomer, it can be incorporated into macromolecules using controlled polymerization techniques. google.com Methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly suitable, as they allow for precise control over the polymer's molecular weight and architecture, facilitating the creation of well-defined homopolymers or block copolymers. google.com These controlled polymerization processes are crucial for developing materials for specialized applications like thermoplastic elastomers and drug delivery vehicles. google.com The polymerization is typically conducted in an organic solvent, such as anisole, or in bulk, using a free-radical initiator like 2,2′-azobisisobutyronitrile (AIBN). google.com
Table 1: Example Polymerization Method for Dimethoxyphenol-based Monomers
| Parameter | Description |
|---|---|
| Monomer Type | Dimethoxyphenol [meth]acrylate (derived from syringol) google.com |
| Polymerization Technique | Reversible Addition-Fragmentation chain-Transfer (RAFT) google.com |
| Initiator | Azo compounds (e.g., AIBN, ACVA) google.com |
| Solvent | Organic solvents (e.g., anisole) or bulk (no solvent) google.com |
| Temperature | Approximately 40°C to 120°C google.com |
The incorporation of this compound into a polymer backbone is a strategic approach to tailor the material's final properties. The rigid, bulky aromatic ring of the monomer inherently restricts the rotational freedom of the polymer chains. This increased rigidity typically leads to a higher glass transition temperature (Tg), which is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com
The two hydroxyl groups (one phenolic, one aliphatic) on the monomer offer sites for post-polymerization modification or cross-linking. Cross-linking, which creates chemical bonds between polymer chains, significantly enhances thermal stability and resistance to solvents by forming a more robust network structure. Research on other bio-based vinyl monomers, such as derivatives of 2-methoxy-4-vinylphenol (B128420) (4-vinyl guaiacol), has shown that modifying the functional groups can systematically alter the Tg of the resulting polymers over a wide range. nih.gov For example, varying the length of an alkyl ester group on a similar phenolic monomer resulted in homopolymers with Tg values ranging from 5°C to 117°C. nih.gov This principle suggests that polymers derived from this compound could be similarly tuned for specific thermal properties.
Table 2: Illustrative Research Findings on the Effect of Monomer Structure on Polymer Glass Transition Temperature (Tg) for 4-Vinyl Guaiacol (B22219) Derivatives
| Monomer Derivative | Polymer Tg (°C) | Key Structural Feature |
|---|---|---|
| 4-vinyl guaiacol | 86-92 nih.gov | Unmodified phenol (B47542) |
| 4VG-Acetate | 117 nih.gov | Short, rigid ester group |
| 4VG-Butyrate | 62 nih.gov | Longer, more flexible ester group |
| 4VG-Hexanoate | 35 nih.gov | Increasing alkyl chain length |
| 4VG-Decanoate | 5 nih.gov | Long, plasticizing alkyl chain |
Note: This table uses data from 4-vinyl guaiacol (4VG), a related bio-based monomer, to illustrate the principle of how side-chain modifications can tune polymer properties. nih.gov
Integration into Bio-based Material Development
As a derivative of lignin (B12514952), this compound is a prime candidate for the development of sustainable, bio-based materials. researchgate.net There is a significant research effort to replace petroleum-derived components, such as bisphenol A (BPA), with sustainable alternatives from biomass. mdpi.com The phenolic structure of this compound makes it a potential bio-based replacement for traditional phenols in the synthesis of resins like epoxies and polyurethanes. mdpi.comnih.gov
For example, in epoxy resin systems, this compound could be functionalized to create bio-based epoxy monomers. mdpi.com Research on related phenols like vanillin (B372448) and 2,6-dimethoxyphenol (B48157) has demonstrated pathways to synthesize di-epoxy monomers that can be cross-linked to form thermoset materials with good thermal stability. mdpi.com Similarly, the hydroxyl groups on this compound can react with isocyanates, making it a potential polyol component for producing bio-based polyurethane films, foams, or hydrogels. nih.gov The integration of such bio-based molecules is a key strategy in creating materials with a reduced carbon footprint and enhanced biodegradability. nih.govchimieduvegetal.com
Utilization in Adhesives and Coating Formulations Research
The functional groups of this compound make it a promising component in the formulation of advanced adhesives and coatings. Patent literature highlights that polymers derived from this family of monomers are being explored for applications including pressure-sensitive adhesives. google.com
Development of High-Value Chemical Feedstocks from Biomass Derivatives
The production of this compound is part of a broader strategy to valorize biomass, particularly lignin. Lignin is a complex aromatic polymer found in wood and is a massive, underutilized byproduct of the paper and biorefining industries. mdpi.com Developing chemical processes to break down lignin into well-defined, smaller molecules is a critical area of research.
This compound is one such molecule that can be obtained from the depolymerization of lignin. By converting a low-value industrial byproduct into a versatile chemical intermediate, a high-value feedstock is created. This feedstock can then be used to synthesize a variety of other valuable products, including the advanced polymers and materials discussed previously. mdpi.comresearchgate.net The transformation of lignin derivatives into styrene-like monomers, for example, opens a pathway to produce bio-based plastics and thermosets, directly competing with and offering a sustainable alternative to traditional petroleum-based platform chemicals. nih.govmdpi.com
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. mdpi.com These methods solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy. jocpr.com
Electronic Structure and Reactivity: The electronic character of a molecule is described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net Molecules with smaller gaps are typically more reactive and are considered "soft" molecules. researchgate.net For phenolic compounds, these calculations can pinpoint regions of high electron density, such as the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, which are likely sites for electrophilic attack or hydrogen bonding. In a theoretical study on a related compound, (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, DFT calculations at the B3LYP/6-31G(d) level were used to determine these orbital energies. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies from a Study on a Related Phenolic Compound (Data from a theoretical study on (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol, serving as an example of the methodology) researchgate.net
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.0042 | Highest Occupied Molecular Orbital; electron-donating capacity. |
| LUMO | -2.0673 | Lowest Unoccupied Molecular Orbital; electron-accepting capacity. |
| Energy Gap (ΔE) | 3.9370 | Correlates with chemical reactivity and stability. |
This interactive table demonstrates the type of data generated from quantum chemical calculations to assess reactivity.
Molecular Docking and Dynamics Simulations for Ligand-Enzyme/Protein Interactions in Model Systems
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when it binds to a target protein, forming a stable complex. ijrti.org The process involves preparing the 3D structures of both the ligand and the protein and then using a scoring function to evaluate the binding affinity, often expressed as Gibbs free energy (ΔG). ijrti.orgresearchgate.net A more negative ΔG value indicates a stronger, more favorable binding interaction. researchgate.net
While specific docking studies for 4-(2-hydroxyethyl)-2,6-dimethoxyphenol are not prominent, research on the structurally similar compound 4-ethyl-2-methoxyphenol (B121337) illustrates the methodology. In a study, this compound was docked against the Glucagon-like-Peptide-1 (GLP-1) Receptor, yielding a Gibbs energy of -6.10 kcal/mol and showing interactions with key amino acid residues like SER 84, CYS 85, and TRP 87. researchgate.net Such analyses are crucial for hit identification in virtual screening campaigns and for understanding the structural basis of a compound's biological activity. nih.gov
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. mdpi.com These simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the stability of the binding pose, the flexibility of the protein, and the role of solvent molecules. mdpi.comnih.gov For this compound, an MD simulation would reveal whether the initial docked pose is stable or if the ligand reorients within the binding pocket, and it would highlight the key interactions, such as hydrogen bonds, that persist over time.
Structure-Activity Relationship (SAR) Modeling for Rational Design of Analogues
Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. chemrxiv.org By systematically modifying a parent structure and observing the resulting changes in activity, researchers can build predictive models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models. researcher.life
For this compound, an SAR study would involve the synthesis and testing of a series of analogues. Modifications could include:
Altering the length or branching of the hydroxyethyl (B10761427) side chain.
Changing the position or number of methoxy groups on the phenol (B47542) ring.
Replacing the methoxy groups with other substituents (e.g., halogens, alkyl groups).
The resulting activity data would be correlated with various computed molecular descriptors (e.g., lipophilicity, electronic properties, steric factors). nih.gov These models help identify the key chemical features responsible for activity and guide the rational design of new, more potent, or selective analogues, thereby streamlining the drug discovery process. researcher.lifenih.gov
Prediction and Validation of Spectroscopic Properties
Quantum chemical methods can accurately predict various spectroscopic properties, including vibrational (Infrared) and electronic (UV-Visible) spectra. jocpr.com By simulating the vibrational modes of the molecule and the electronic transitions between orbitals, these calculations produce theoretical spectra that can be compared directly with experimental results. researchgate.net
This comparison serves two primary purposes. First, a strong agreement between the predicted and experimental spectra validates the accuracy of the computational model and the calculated equilibrium geometry. researchgate.net Second, the calculations can aid in the interpretation of complex experimental spectra by assigning specific vibrational modes or electronic transitions to the observed peaks. For a molecule like this compound, this would involve computing the frequencies and intensities of C-O, O-H, and C-H stretching and bending modes for the IR spectrum, and the electronic transition energies for the UV-Vis spectrum.
Thermodynamic Property Calculations and Reaction Pathway Simulations
Thermodynamic Properties: Theoretical chemistry allows for the calculation of important thermodynamic properties, such as the enthalpy of formation (ΔfH°), which quantifies the stability of a compound. researchgate.net For a series of methoxy- and dimethoxyphenol isomers, standard molar enthalpies of formation in the gaseous phase were derived using a combination of experimental calorimetry and DFT calculations. researchgate.net For instance, the experimental gas-phase enthalpy of formation for 2,6-dimethoxyphenol (B48157) was determined to be -(381.7 ± 1.9) kJ mol⁻¹. researchgate.net The good agreement between experimental values and those calculated using DFT gives confidence in the predictive power of the theoretical models for isomers that have not been studied experimentally. researchgate.net
Table 2: Experimental Gas-Phase Standard Molar Enthalpies of Formation for Selected Dimethoxyphenol Isomers researchgate.net
| Compound | ΔfH°(g) (kJ mol⁻¹) |
| 2,3-dimethoxyphenol | -(386.0 ± 2.2) |
| 2,6-dimethoxyphenol | -(381.7 ± 1.9) |
| 3,5-dimethoxyphenol | -(399.4 ± 3.0) |
This interactive table presents reference data for related compounds, illustrating the type of thermodynamic properties that can be determined.
Reaction Pathways: Computational methods can map the potential energy surface of a chemical reaction. jocpr.com This involves identifying the structures of reactants, products, and high-energy transition states. mdpi.com By calculating the energy differences between these states, one can determine the activation energy of the reaction, which governs its rate. For this compound, this could be used to simulate its oxidation, metabolism, or degradation pathways, providing insight into its chemical fate and potential reactivity in different environments.
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Trace Analysis in Environmental and Biological Samples
Chromatographic methods, particularly gas chromatography (GC) and liquid chromatography (LC), are fundamental for the trace analysis of phenolic compounds like 4-(2-hydroxyethyl)-2,6-dimethoxyphenol in complex environmental and biological matrices. These techniques excel at separating the target analyte from interfering substances, which is crucial for accurate quantification at low concentrations.
For environmental water samples, a common and effective sample preparation technique is solid-phase extraction (SPE). mdpi.com This process concentrates the analyte and removes matrix components that could interfere with the analysis. mdpi.comresearchgate.net Sorbents used for SPE are chosen based on the analyte's properties; for polar compounds, hydrophilic-lipophilic balanced (HLB) polymeric sorbents are frequently employed due to their enhanced retention capabilities. semanticscholar.orgnih.gov The SPE process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the concentrated analyte with a small volume of an appropriate solvent. mdpi.com
In the context of biological samples, such as plant or animal tissues from environmental studies, sample preparation is more extensive. It often begins with accelerated solvent extraction (ASE) or sonication to extract the compound from the solid matrix. thermofisher.comresearchgate.net This is typically followed by a cleanup step, often involving SPE, to isolate the analyte from lipids and other biological macromolecules before chromatographic analysis. researchgate.net
Once the sample is prepared, it is introduced into a chromatographic system.
High-Performance Liquid Chromatography (HPLC) or its more advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), is well-suited for polar, non-volatile compounds. Separation is typically achieved on a C18 or similar reversed-phase column, using a mobile phase consisting of a mixture of water (often acidified with formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.comsemanticscholar.org
Gas Chromatography (GC) is suitable for volatile or semi-volatile compounds. For polar analytes like phenols, a derivatization step (e.g., silylation) is often performed to increase volatility and improve chromatographic peak shape before injection into the GC system. researchgate.net Capillary columns with phases like diphenyl-polydimethylsiloxane are commonly used for separation. nih.gov
Detection is accomplished using various detectors, such as Flame Ionization Detection (FID) for GC or Ultraviolet (UV) for LC, providing quantitative data based on the detector's response. semanticscholar.orgnih.gov
Table 1: Example SPE Protocol for Environmental Water Samples
| Step | Description | Typical Reagents/Parameters |
| Sorbent Selection | Copolymeric sorbent with hydrophilic and lipophilic properties. nih.gov | Oasis HLB, Carbonaceous Sorbents |
| Conditioning | Prepares the cartridge for sample loading. dphen1.com | 6 mL Methanol, followed by 6 mL Water |
| Sample Loading | The water sample is passed through the cartridge. | 500 mL sample at ~10 mL/min. dphen1.com |
| Washing | Removes weakly bound interfering compounds. | 3 mL of 5% Methanol in water. dphen1.com |
| Elution | Recovers the analyte of interest from the sorbent. | Small volume of Methanol or Acetonitrile |
Development of Electrochemical Sensors for Selective Detection in Research
Electrochemical sensors represent a promising avenue for the rapid and selective detection of electroactive compounds like this compound. These devices translate the chemical interaction (oxidation or reduction) of the analyte at an electrode surface into a measurable electrical signal. mdpi.com While specific sensors for this compound are a developing area, the principles are well-established based on research with structurally similar compounds, such as 2,6-dimethoxyphenol (B48157) (2,6-DMP). researchgate.netnih.gov
The core of an electrochemical sensor consists of a modified electrode. The modification enhances sensitivity and selectivity towards the target analyte. For phenolic compounds, this can be achieved by incorporating enzymes or specific polymers.
A potential sensor design could involve the immobilization of an oxidoreductase enzyme, such as laccase, onto the surface of a conductive electrode (e.g., glassy carbon or screen-printed carbon). researchgate.net Laccase is known to catalyze the oxidation of phenolic compounds. nih.gov The operational principle would be:
The target analyte, this compound, diffuses from the sample solution to the electrode surface.
The immobilized laccase enzyme specifically catalyzes the oxidation of the phenol (B47542).
This enzymatic reaction involves an electron transfer process that is detected by the underlying electrode, generating a current.
The magnitude of this current is proportional to the concentration of the analyte in the sample.
Research on the electrochemical behavior of 2,6-DMP has shown that it undergoes oxidation at a specific potential, a process that can be directly catalyzed by laccase. researchgate.netnih.gov The oxidation potential is pH-dependent, a factor that must be optimized for sensor performance. nih.gov Advanced materials like carbon nanotubes or metallic nanoparticles are often integrated into the electrode to increase the surface area and amplify the electrochemical signal, thereby lowering the detection limit. nih.govnih.gov
Spectrophotometric Assays for Indirect Detection in Enzyme Activity Studies
Spectrophotometric assays offer a straightforward and high-throughput method for the indirect detection of this compound, particularly in the context of enzyme activity studies. In this approach, the consumption of the compound as a substrate in an enzyme-catalyzed reaction is monitored by measuring a change in absorbance of light. researchgate.net
This method is widely used for enzymes like laccases and peroxidases, which use phenolic compounds as substrates. The parent compound, this compound, may be colorless, but its enzymatic oxidation product is often a highly colored species. For instance, the oxidation of the related compound 2,6-dimethoxyphenol (2,6-DMP) by laccase yields a colored dimeric product, 3,3',5,5'-tetramethoxydiphenoquinone, which has a strong absorbance at a specific wavelength. researchgate.netresearchgate.net
The assay procedure typically involves:
Preparing a reaction mixture in a cuvette or microplate well containing a buffer, the enzyme (e.g., laccase), and the sample suspected of containing this compound.
Initiating the reaction, often by adding the enzyme or a necessary co-substrate like hydrogen peroxide for peroxidases. researchgate.netnih.gov
Monitoring the increase in absorbance at the wavelength corresponding to the colored product over time using a spectrophotometer.
The rate of color formation (the change in absorbance per unit time) is directly proportional to the enzyme's activity, which in turn depends on the concentration of the substrate, this compound. This allows for the indirect quantification of the compound's presence or its rate of transformation. nih.gov This method is particularly valuable for screening enzyme libraries or studying enzyme kinetics. researchgate.net
Hyphenated Techniques for Comprehensive Characterization (e.g., GC-MS/MS, LC-MS/MS)
For unambiguous identification and highly sensitive quantification, hyphenated techniques that couple a chromatographic separation method with mass spectrometry are the gold standard. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) provide comprehensive characterization by combining the separation power of chromatography with the definitive identification capabilities of mass spectrometry. thermofisher.comresearchgate.net
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for analyzing polar and thermally labile compounds like this compound in complex matrices such as environmental water or biological extracts. researchgate.net
Separation: The sample extract is first passed through an LC system, typically UHPLC for high resolution and speed. chemrxiv.org
Ionization: The analyte exiting the LC column is ionized, most commonly using electrospray ionization (ESI).
Mass Analysis: The ionized molecules are then analyzed in a tandem mass spectrometer. In Multiple Reaction Monitoring (MRM) mode, the first quadrupole selects the specific parent ion (precursor ion) of the target analyte. This ion is then fragmented in a collision cell, and a second quadrupole selects a specific fragment ion (product ion). This precursor-to-product transition is highly specific to the analyte, virtually eliminating matrix interferences and providing excellent sensitivity. researchgate.net
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is ideal for volatile compounds or those that can be made volatile through derivatization. thermofisher.com
Separation: The derivatized analyte is separated from other components in the sample using a GC capillary column. thermofisher.com
Ionization: As compounds elute from the column, they are typically ionized by Electron Ionization (EI).
Mass Analysis: Similar to LC-MS/MS, the tandem mass spectrometer is operated in MRM mode to monitor specific ion transitions, ensuring high selectivity and sensitivity. thermofisher.com This approach is highly effective for trace-level analysis in matrix-heavy samples from environmental sources. thermofisher.com
These hyphenated methods provide not only quantitative data but also structural confirmation, making them powerful tools for both detection and in-depth characterization.
Table 2: Illustrative LC-MS/MS and GC-MS/MS Parameters for Phenolic Compound Analysis
| Parameter | LC-MS/MS Example (for Biota Samples) researchgate.netresearchgate.net | GC-MS/MS Example (for Environmental Samples) thermofisher.com |
| Chromatography System | UHPLC | TRACE 1310 Gas Chromatograph |
| Column | C8 or C18 column (e.g., 150 x 4.6 mm, 5 µm) | TraceGOLD TG-5SilMS (30 m x 0.25 mm x 0.25 µm) |
| Mobile/Carrier Gas | Acetonitrile and Water with 0.1% Formic Acid | Helium |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Electron Ionization (EI) |
| Mass Spectrometer | Triple Quadrupole | TSQ Duo Triple Quadrupole |
| Analysis Mode | Multiple Reaction Monitoring (MRM) | Selected Reaction Monitoring (SRM) |
| Sample Preparation | Liquid-liquid or solid-phase extraction | Sonication extraction followed by cleanup |
Future Research Directions and Unexplored Avenues
Exploration of Novel and Sustainable Synthetic Routes
The current synthesis of 4-(2-hydroxyethyl)-2,6-dimethoxyphenol primarily relies on methods such as the depolymerization of lignin (B12514952) and subsequent chemical modifications. While effective, these routes present opportunities for innovation in sustainability and efficiency. Future research should pivot towards greener synthetic strategies that minimize environmental impact and utilize renewable resources more effectively.
A particularly promising avenue is the development of biocatalytic cascades. One-pot, multi-enzyme systems could offer a highly specific and efficient route from abundant lignin-derived precursors. nih.gov For instance, research has demonstrated the synthesis of syringaresinol (B1662434) from a structurally similar compound, 2,6-dimethoxy-4-allylphenol, using a tailored oxidase/peroxidase system. nih.govresearchgate.net A similar enzymatic approach could be engineered for this compound, potentially starting from other readily available syringyl monomers. nih.gov Such biocatalytic processes operate under mild conditions, reduce waste, and can lead to high purity products. nih.goviqs.edu
| Approach | Description | Potential Advantages | Research Focus |
|---|---|---|---|
| Conventional Chemical Synthesis | Multi-step synthesis involving oxyalkylation of 2,6-dimethoxyphenol (B48157) or derivatization of other lignin monomers. | Established procedures. | Improving yields, reducing hazardous reagents. |
| Chemo-catalytic Lignin Valorization | Reductive catalytic fractionation (RCF) of hardwood or grass biomass to directly yield syringyl-type phenols. | Direct conversion from raw biomass, potential for co-product generation. | Catalyst development for higher selectivity and stability. |
| Biocatalytic Cascades | Engineered multi-enzyme systems (e.g., using oxidases, peroxidases, lyases) to convert a precursor into the target molecule in a one-pot reaction. nih.govresearchgate.net | High specificity, mild reaction conditions, reduced waste, sustainable. | Enzyme discovery and engineering, process optimization, pathway design. |
Discovery of Untapped Biological Activities with Mechanistic Elucidation in Non-Clinical Models
Phenolic compounds, particularly those with methoxy (B1213986) substitutions, are known for a range of biological activities. nih.govjosai.ac.jp While congeners of this compound have been studied, its specific bioactivity profile remains largely unexplored. Future investigations should systematically screen this compound for various therapeutic properties and elucidate the underlying molecular mechanisms using non-clinical models.
Key areas of interest include antioxidant and anti-inflammatory activities. researchgate.netiiarjournals.org Quantitative structure-activity relationship (QSAR) studies on related 2-methoxyphenols have shown correlations between their electronic properties and their capacity to inhibit cyclooxygenase-2 (COX-2) or scavenge free radicals. nih.govjosai.ac.jp Future work should assess the ability of this compound to modulate inflammatory pathways, such as NF-κB and TNF-α expression in macrophage cell lines (e.g., RAW 264.7), and determine its antioxidant mechanism (e.g., Hydrogen Atom Transfer vs. Single Electron Transfer). iiarjournals.orgresearchgate.net
| Potential Activity | Mechanistic Focus | Suggested Non-Clinical Model |
|---|---|---|
| Antioxidant | Radical scavenging mechanisms (HAT, SET-PT, SPLET), activation of antioxidant response element (ARE). researchgate.net | DPPH/ABTS assays, cellular antioxidant assays in fibroblasts or keratinocytes. josai.ac.jpresearchgate.net |
| Anti-inflammatory | Inhibition of COX-2, iNOS, NF-κB activation, and pro-inflammatory cytokine (TNF-α, IL-6) production. nih.goviiarjournals.org | LPS-stimulated RAW 264.7 murine macrophages. josai.ac.jp |
| Antimicrobial | Disruption of cell membrane integrity, inhibition of essential enzymes. | Broth microdilution assays against pathogenic bacteria (e.g., S. aureus) and fungi (e.g., C. albicans). |
| Cytotoxic/Anticancer | Induction of apoptosis, cell cycle arrest. | MTT or similar viability assays against a panel of human cancer cell lines (e.g., HSG). nih.govjosai.ac.jp |
Development of Advanced Functional Materials Based on this compound
The unique bifunctional nature of this compound, possessing both a reactive phenolic hydroxyl group and a primary alcohol, makes it an exceptionally promising monomer for polymer synthesis. google.com It represents a bio-renewable building block that can be used to create a new generation of sustainable polymers, moving away from petrochemical feedstocks. the-innovation.orgnih.gov
Future research should focus on the polymerization of this monomer to create novel thermoplastics and thermosets. nih.gov Its structure is suitable for producing polyesters (via reaction of the hydroxyethyl (B10761427) group), polyurethanes, and epoxy resins. The presence of the rigid aromatic ring is expected to impart favorable thermal stability and mechanical properties to the resulting polymers. the-innovation.org Furthermore, the phenolic moiety can be exploited for creating formaldehyde-free phenolic resins or polybenzoxazines. nih.gov The development of polymers from this and other lignin-derived monomers is a burgeoning field with applications in coatings, adhesives, and advanced composites. acs.orgresearchgate.netemerald.com
Application of Artificial Intelligence and Machine Learning in Predicting its Properties and Reactivity
The application of artificial intelligence (AI) and machine learning (ML) offers a powerful computational approach to accelerate the research and development of this compound. By leveraging existing data on phenolic compounds, predictive models can be built to forecast its properties and activities, thereby guiding experimental efforts more efficiently.
A primary application lies in the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These models can predict biological activities such as cytotoxicity or antioxidant capacity, as well as physicochemical properties like solubility, boiling point, and reactivity. josai.ac.jp Furthermore, ML algorithms can be trained to predict the outcomes of synthetic reactions, optimizing conditions such as temperature, catalyst choice, and solvent systems to maximize yield and minimize byproducts. This predictive power can significantly reduce the time and resources required for laboratory-based discovery and process development.
| Application Area | AI/ML Technique | Predicted Outcome/Property |
|---|---|---|
| Biological Activity Prediction | QSAR, Deep Neural Networks | Antioxidant capacity, anti-inflammatory potential, cytotoxicity, antimicrobial activity. nih.gov |
| Physicochemical Property Prediction | QSPR, Gradient Boosting Machines | Solubility, partition coefficient (LogP), melting/boiling point, spectral properties. |
| Synthesis & Reactivity | Regression Models, Bayesian Optimization | Reaction yields, optimal catalyst/solvent conditions, prediction of side reactions. |
| Materials Science | Molecular Dynamics Simulations with ML Potentials | Polymer properties (e.g., glass transition temperature, mechanical strength). |
Methodological Innovations in Characterization and Analytical Detection
Robust analytical methods are essential for studying the synthesis, bioactivity, and environmental presence of this compound. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are applicable, there is a need for more advanced and sensitive methods. researchgate.netucdavis.edunih.gov
Future research should focus on developing ultrasensitive detection methods for quantifying the compound in complex matrices such as biological fluids, plant extracts, or environmental samples. This includes the use of Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). mdpi.com A particularly innovative frontier is the design of novel electrochemical sensors and biosensors. bohrium.comnih.gov Electrodes modified with nanomaterials like graphene or specific enzymes could offer rapid, low-cost, and real-time detection, which would be invaluable for process monitoring and environmental analysis. nih.govacs.org
Investigation of Environmental Fate and Degradation Pathways in Model Systems
As with any chemical intended for broader application, understanding its environmental impact is paramount. There is currently a significant knowledge gap regarding the environmental fate and biodegradability of this compound. Future research must address its persistence, mobility, and degradation pathways in relevant environmental compartments.
Studies should be conducted using standardized model systems, such as soil and aquatic microcosms, to determine the compound's biodegradation rate and identify its metabolic products. The aerobic degradation of simple phenols typically proceeds through hydroxylation to form a catechol intermediate, followed by ring cleavage via either the ortho- or meta- pathway. nih.govnih.govfrontiersin.orgresearchgate.net It is critical to determine which pathway is utilized by microorganisms to break down this specific molecule. Investigating the enzymatic systems in phenol-degrading bacteria, such as Pseudomonas species, can provide detailed insights into the specific enzymes (e.g., dioxygenases) involved. nih.govsemanticscholar.org This knowledge is essential for conducting comprehensive environmental risk assessments and ensuring the compound's sustainable lifecycle.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-hydroxyethyl)-2,6-dimethoxyphenol and its derivatives?
- Methodological Answer : The compound and its derivatives are typically synthesized via condensation reactions or enzymatic modifications. For example, enzymatic dimerization of 2,6-dimethoxyphenol derivatives using laccase can yield antioxidant dimers like 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol . Pyridine-based derivatives can be synthesized via nucleophilic substitution, with yields ranging from 69% to 82%, as demonstrated in the preparation of 4-(2,6-di-p-tolylpyridin-4-yl)-2,6-dimethoxyphenol . Reaction conditions (e.g., solvent, temperature) and catalysts (e.g., morpholine derivatives) are critical for optimizing regioselectivity .
Q. How can researchers characterize the structure and purity of this compound?
- Methodological Answer : Structural confirmation relies on FTIR (to identify hydroxyl and methoxy groups), 1H/13C NMR (to resolve aromatic protons and substituents), and mass spectrometry (for molecular weight validation). For example, the compound’s 1H NMR spectrum shows peaks at δ 3.85–3.89 ppm (methoxy groups) and δ 6.50–6.70 ppm (aromatic protons) . Purity is assessed via HPLC or melting point analysis (e.g., derivatives exhibit melting points between 89–106°C) . Physical properties like density (1.161 g/cm³) and boiling point (371.7°C) are also key .
Q. What in vitro assays are used to evaluate the antioxidant activity of this compound?
- Methodological Answer : Antioxidant efficacy is tested using:
- DPPH radical scavenging assay (measures hydrogen-donating capacity).
- FRAP assay (assesses ferric ion reduction).
- Lipid peroxidation inhibition (e.g., in soybean biodiesel, where derivatives enhance oxidative stability by 40–60% compared to BHT) .
- Computational modeling (e.g., DFT calculations to predict radical scavenging mechanisms) .
Advanced Research Questions
Q. How can factorial design optimize the enzymatic synthesis of dimers from this compound?
- Methodological Answer : A central composite design (CCD) with variables like pH, temperature, and enzyme concentration can maximize dimer yield. For instance, pH 5.0 and 30°C increase laccase activity, achieving >80% conversion efficiency . Response surface methodology (RSM) identifies interactions between variables, reducing side reactions (e.g., oligomer formation) .
Q. What strategies address discrepancies in antioxidant efficacy across derivatives of this compound?
- Methodological Answer : Contradictions arise from substituent effects (e.g., electron-donating groups enhance activity) or assay conditions (e.g., solvent polarity). To resolve this:
- Perform structure-activity relationship (SAR) studies using Hammett constants to quantify substituent effects .
- Standardize assays (e.g., uniform DPPH concentration and incubation time) .
- Use molecular docking to compare binding affinities with antioxidant targets like NADPH oxidase .
Q. How can derivatives of this compound be designed to target specific biological pathways, such as mTOR inhibition?
- Methodological Answer : Introduce functional groups that enhance binding to mTOR’s ATP-binding pocket. For example, morpholine-substituted triazine derivatives (e.g., 4-[(E)-{[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazono}methyl]-2,6-dimethoxyphenol) show inhibitory activity via π-π stacking and hydrogen bonding . Pharmacophore modeling guides the addition of hydrophobic moieties (e.g., tert-butyl groups) to improve potency .
Safety and Handling
Q. What precautions are necessary when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
- First Aid : For eye exposure, rinse with water for 15 minutes and seek medical attention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
